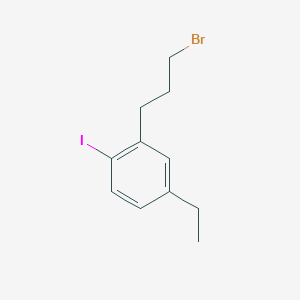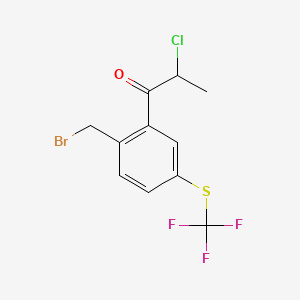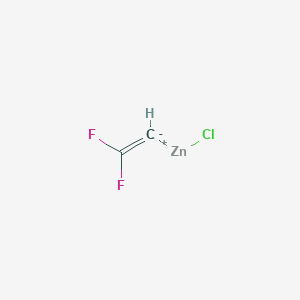
Zinc, chloro(2,2-difluoroethenyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Zinc, chloro(2,2-difluoroethenyl)- is a chemical compound that features a zinc atom bonded to a chloro(2,2-difluoroethenyl) group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Zinc, chloro(2,2-difluoroethenyl)- can be synthesized through the reductive dechlorination of 1,2,2-trichloro-1,1-difluoroethane in the presence of zero-valent zinc. This reaction is typically carried out in solvents such as methanol, dimethyl formamide, or ethanol at a temperature of 80°C . The choice of solvent can significantly affect the yield and efficiency of the reaction.
Industrial Production Methods
On an industrial scale, the preparation of zinc, chloro(2,2-difluoroethenyl)- involves large-scale reductive dechlorination processes. The use of ethanol as a solvent has been shown to provide high yields, making it a preferred choice for industrial production .
Análisis De Reacciones Químicas
Types of Reactions
Zinc, chloro(2,2-difluoroethenyl)- undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different products.
Reduction: The compound itself is formed through a reductive process.
Substitution: It can participate in substitution reactions where the chloro or difluoro groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in the reactions involving zinc, chloro(2,2-difluoroethenyl)- include zero-valent zinc, various solvents (methanol, dimethyl formamide, ethanol), and other halogenated compounds .
Major Products
The major products formed from the reactions of zinc, chloro(2,2-difluoroethenyl)- depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield different fluorinated compounds, while substitution reactions can produce a variety of derivatives.
Aplicaciones Científicas De Investigación
Zinc, chloro(2,2-difluoroethenyl)- has several applications in scientific research:
Chemistry: It is used as a reagent in various organic synthesis reactions, particularly in the formation of fluorinated compounds.
Biology: The compound’s unique properties make it useful in the study of biological processes involving zinc and fluorine.
Medicine: Research is ongoing into its potential use in pharmaceuticals, particularly in the development of new drugs that leverage its unique chemical properties.
Mecanismo De Acción
The mechanism by which zinc, chloro(2,2-difluoroethenyl)- exerts its effects involves its interaction with various molecular targets and pathways. The compound’s zinc atom plays a crucial role in catalytic, structural, and regulatory functions within biological systems . The chloro(2,2-difluoroethenyl) group can influence the compound’s reactivity and interactions with other molecules.
Comparación Con Compuestos Similares
Similar Compounds
- Zinc, chloro(1,2,2-trifluoroethenyl)-
- Zinc, chloro(2,2-difluoroethenyl)-
Uniqueness
Zinc, chloro(2,2-difluoroethenyl)- is unique due to its specific arrangement of atoms and the presence of both chloro and difluoro groups. This combination imparts distinct chemical properties that differentiate it from other similar compounds .
Propiedades
Número CAS |
101032-99-9 |
|---|---|
Fórmula molecular |
C2HClF2Zn |
Peso molecular |
163.9 g/mol |
Nombre IUPAC |
chlorozinc(1+);1,1-difluoroethene |
InChI |
InChI=1S/C2HF2.ClH.Zn/c1-2(3)4;;/h1H;1H;/q-1;;+2/p-1 |
Clave InChI |
RVXDHOLLRIXHTC-UHFFFAOYSA-M |
SMILES canónico |
[CH-]=C(F)F.Cl[Zn+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


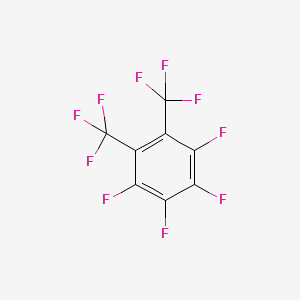
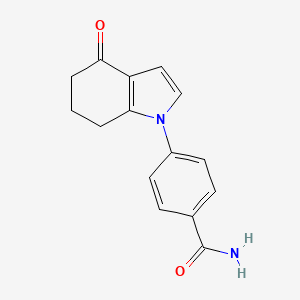
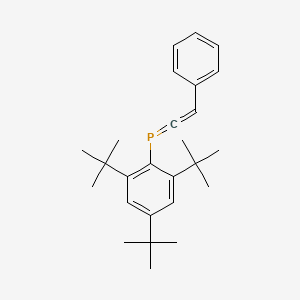
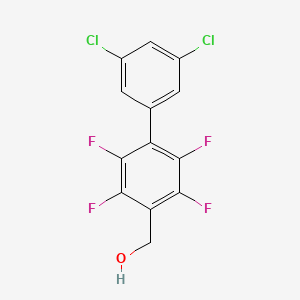
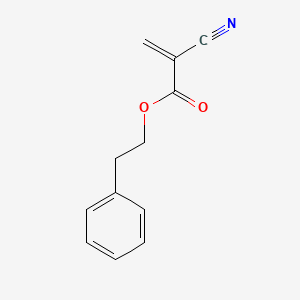


![tert-Butyl (3S)-3-[(2,2,2-trifluoroacetamido)methyl]piperidine-1-carboxylate](/img/structure/B14070118.png)
![Methyl 4-[(2-phenylhydrazinylidene)methyl]benzoate](/img/structure/B14070123.png)
